6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached to the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by further functionalization to introduce the desired substituents.
Cyclization Reaction: The initial step involves the formation of the triazole ring through the reaction of hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings
Biological Activity
The compound 6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17Cl2N5O
- Molecular Weight : 396.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer cell proliferation and survival pathways. Notably, it acts as an inhibitor of topoisomerase I and phosphatidylinositol 3-kinase (PI3K), which are critical in DNA replication and cell signaling pathways respectively .
- Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
- Mechanistic Insights : The induction of apoptosis was confirmed through flow cytometry assays that showed increased Annexin V positivity in treated cells. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against several bacterial strains:
- Bacterial Inhibition : In vitro tests indicated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation in Staphylococcus aureus.
Data Summary
Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 15 µM | Apoptosis induction |
HCT116 | 10 µM | Topoisomerase I inhibition | |
Antimicrobial | Staphylococcus aureus | 32 µg/mL | Biofilm disruption |
E. coli | 64 µg/mL | Bacterial growth inhibition |
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O/c1-11-3-6-15(7-12(11)2)26-18-17(23-24-26)19(27)25(10-22-18)9-13-4-5-14(20)8-16(13)21/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBLDEGHCKMSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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